Ethephon

Vue d'ensemble

Description

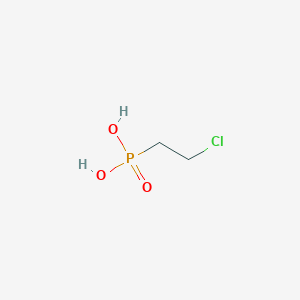

Ethephon, known chemically as 2-chloroethylphosphonic acid, is a widely used plant growth regulator. It is primarily employed in agriculture to promote fruit ripening, flower induction, and other growth-related processes. This compound is unique in its ability to release ethylene, a natural plant hormone, upon decomposition, which significantly influences plant physiology .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethephon is synthesized through the reaction of 2-chloroethanol with phosphorus trichloride and water. The reaction proceeds as follows: [ \text{C}_2\text{H}_5\text{ClO} + \text{PCl}_3 + \text{H}_2\text{O} \rightarrow \text{C}_2\text{H}_6\text{ClO}_3\text{P} + \text{HCl} ]

Industrial Production Methods: In industrial settings, this compound is produced by reacting 2-chloroethanol with phosphorus trichloride in the presence of water. The reaction is typically carried out under controlled conditions to ensure high yield and purity. The resulting product is then purified through crystallization or distillation .

Analyse Des Réactions Chimiques

Types of Reactions: Ethephon undergoes several types of chemical reactions, including:

Decomposition: this compound decomposes to release ethylene gas, which is a key factor in its function as a plant growth regulator.

Hydrolysis: In aqueous solutions, this compound hydrolyzes to produce ethylene, phosphoric acid, and hydrochloric acid.

Common Reagents and Conditions:

Hydrolysis: this compound is hydrolyzed in the presence of water, especially under acidic or neutral conditions.

Decomposition: The decomposition of this compound to release ethylene is facilitated by the presence of water and occurs more rapidly at higher temperatures.

Major Products Formed:

Ethylene: The primary product of this compound decomposition.

Phosphoric Acid: A byproduct of hydrolysis.

Hydrochloric Acid: Another byproduct of hydrolysis.

Applications De Recherche Scientifique

Ripening Agent for Fruits and Vegetables

Ethephon is predominantly used to induce ripening in fruits and vegetables. Its application leads to enhanced color development and flavor improvement. For instance, it is commonly applied to citrus fruits to accelerate the ripening process and improve marketability by enhancing color uniformity .

Case Study: Citrus Ripening

- Objective: To evaluate the effect of this compound on citrus fruit ripening.

- Method: Application of this compound at varying concentrations.

- Results: Significant improvements in color and firmness were observed, leading to better consumer acceptance.

Enhancing Yield in Cereal Crops

In maize production, this compound has been shown to improve lodging resistance and nitrogen use efficiency (NUE). Studies indicate that this compound applications can lead to higher grain yields when combined with optimal nitrogen management practices .

Data Table: Effects of this compound on Maize Yield

| Treatment | Plant Density (plants/m²) | Grain Yield (kg/ha) | Lodging Ratio (%) |

|---|---|---|---|

| Control | 6.75 | 500 | 20 |

| This compound | 6.75 | 600 | 15 |

| Control | 8.25 | 700 | 25 |

| This compound | 8.25 | 800 | 10 |

Floriculture Applications

This compound is extensively used in floriculture to control plant height and promote branching. By inhibiting stem elongation, it allows for more compact growth forms which are preferred in ornamental plants.

Case Study: Stem Extension Control

- Objective: To assess the impact of this compound on stem height in Narcissus cultivars.

- Method: Substrate drenches of varying this compound concentrations were applied.

- Results: Higher concentrations significantly reduced plant height at flowering compared to untreated controls .

Data Table: Impact of this compound on Plant Height

| Concentration (mg/L) | Average Height at Flowering (cm) |

|---|---|

| 0 | 45 |

| 100 | 40 |

| 250 | 35 |

| 500 | 30 |

Environmental Stress Management

This compound has been studied for its role in helping plants cope with abiotic stresses such as drought and heavy metal toxicity. It aids in the regulation of hormonal balance within plants, enhancing their resilience under stress conditions .

Case Study: Heavy Metal Tolerance

- Objective: To explore the effect of this compound on plant tolerance to aluminum stress.

- Method: Application of this compound followed by exposure to aluminum.

- Results: Enhanced nitric oxide production was observed, which correlated with improved tolerance levels .

Health and Safety Considerations

While this compound is effective as a PGR, its safety profile has been scrutinized due to potential health risks associated with its use. Research indicates that this compound can affect liver morphology in experimental animals, highlighting the need for cautious application practices .

Data Table: Health Implications of this compound Exposure

| Study Type | Dosage (mg/kg/day) | Observed Effects |

|---|---|---|

| Animal Study | 200 | Decreased body weight gain |

| Control | - | Normal weight gain |

Mécanisme D'action

Ethephon exerts its effects by decomposing to release ethylene, a potent plant hormone. Ethylene influences various physiological processes in plants, including:

Fruit Ripening: Ethylene accelerates the ripening process by promoting the breakdown of cell walls and the conversion of starches to sugars.

Flower Induction: Ethylene induces flowering in certain plants by modulating hormonal balances.

Growth Regulation: Ethylene inhibits vegetative growth and promotes the transition to the reproductive phase in plants.

Comparaison Avec Des Composés Similaires

Ethephon is often compared with other ethylene-releasing compounds such as:

Ethylene Gas: Direct application of ethylene gas is less practical due to handling and storage challenges.

Calcium Carbide: Used to generate acetylene, which can be converted to ethylene, but is less efficient and more hazardous.

Ethylene Glycol: While it can release ethylene, it is primarily used as an antifreeze and has limited agricultural applications.

Uniqueness of this compound: this compound is unique in its ability to release ethylene in a controlled manner upon decomposition, making it highly effective and practical for agricultural use. Its stability and ease of application further distinguish it from other ethylene-releasing compounds .

Activité Biologique

Ethephon, chemically known as 2-chloroethylphosphonic acid, is a widely used plant growth regulator that influences various physiological processes in plants. Its primary function is to release ethylene, a crucial plant hormone involved in ripening, senescence, and stress responses. This article delves into the biological activity of this compound, highlighting its effects on plant physiology, potential toxicity, and implications for agricultural practices.

This compound acts as a precursor to ethylene, facilitating its synthesis in plants. Upon application, this compound undergoes hydrolysis to release ethylene gas, which then interacts with ethylene receptors in plant cells. This interaction triggers a cascade of physiological responses, including:

- Fruit Ripening : this compound accelerates the ripening process in fruits by promoting color change and softening.

- Leaf Senescence : It enhances the degradation of chlorophyll and proteins in mature leaves, leading to senescence.

- Flowering Induction : this compound can stimulate flowering in certain species by mimicking natural ethylene production.

1. Protein Degradation and Amino Acid Transport

A study on Brassica napus (canola) demonstrated that this compound treatment increased endogenous ethylene levels, which correlated with enhanced proteolytic activity in mature leaves. The application of this compound at varying concentrations (25, 50, and 75 ppm) resulted in significant increases in protease activity (up to 2.7-fold) and the expression of amino acid transporter genes such as AAP1 and AAP6 .

| This compound Concentration (ppm) | Protease Activity Increase (Fold) | AAP Gene Expression Increase (Fold) |

|---|---|---|

| 25 | 1.7 | 3.7 |

| 50 | 2.7 | 3.0 |

| 75 | 2.4 | 4.6 |

2. Hepatotoxicity Studies

Research involving Wistar albino rats indicated that this compound has potential hepatotoxic effects. Rats administered this compound at a dose of 200 mg/kg/day for 14 days showed significant liver damage characterized by disrupted hepatocyte arrangement and increased inflammatory cells . The study reported a decrease in body weight and alterations in liver histology, suggesting that while this compound is effective for agricultural purposes, it may pose health risks upon systemic exposure.

Case Study: this compound in Tomato Ripening

In a controlled experiment on tomatoes, this compound was applied to assess its impact on ripening time and fruit quality. Results indicated that this compound-treated tomatoes ripened approximately five days earlier than untreated controls, with improved color and firmness but reduced shelf life due to accelerated senescence processes.

Case Study: this compound's Role in Stress Responses

Another study explored this compound's role under water deficit conditions in Vigna radiata (mung bean). This compound application improved plant resilience by enhancing root growth and increasing the expression of stress-related genes . This suggests that this compound can be beneficial not only for ripening but also for improving stress tolerance.

Propriétés

IUPAC Name |

2-chloroethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6ClO3P/c3-1-2-7(4,5)6/h1-2H2,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPGUMQDCGORJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6ClO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7024085 | |

| Record name | 2-Cloroethylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Very hygroscopic solid; [Merck Index] Light beige powder; [MSDSonline] | |

| Record name | Ethephon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5153 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

265 °C (decomposes) | |

| Record name | ETHEPHON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Freely soluble in ethylene glycol, propylene glycol; practically insoluble in petroleum ether, VERY SLIGHTLY SOL IN AROMATIC SOLVENTS; VERY SOL IN ALCOHOL, Soluble in short-chain alcohols; sparingly soluble in nonpolar organic solvents; insoluble in kerosene and diesel oil., Readily soluble in methanol, ethanol, isopropanol, acetone, diethyl ether and other polar organic solvents. Sparingly soluble in non-polar organic solvents such as benzene and toluene. Insoluble in kerosene and diesel oil., For more Solubility (Complete) data for ETHEPHON (6 total), please visit the HSDB record page. | |

| Record name | ETHEPHON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.2 g/cu cm | |

| Record name | ETHEPHON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000001 [mmHg], < 7.5X10-8 mm Hg at 20 °C | |

| Record name | Ethephon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5153 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHEPHON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Plant growth regulator with systemic properties. Penetrates into the plant tissues, and is decomposed to ethylene, which affects the growth processes., Studies have established the variety of target sites in pests and nontarget organisms at which the metabolically activated organophosphorus pesticides act. The high potency and specificity of the organophosphorus pesticides have made these cmpd useful chemical probes to further the knowledge of their mode of action and their metabolism. Many organophosphorus pesticides have been classified as phosphorylating agents. Some enzymes inhibited by organophosphorus cmpd have included acetylcholinesterase, kynurenine formamidase, neuropathy-target esterase, carboxyesterases, and other unknown esterases. Bioactive phosphorylating agents have been designed that are sufficiently stable to reach the organism, yet are reactive at the target site. The majority of organophosphorus bioactivations have been initiated by oxidation at sulfur or nitrogen connected to phosphorus, but some bioactivations involve oxidation at carbon or heteroatom centers distant from phosphorus. The phosphorus center is not the toxic site of some organophosphorus cmpd. The toxic effects of phosphinyliminodithiolanes, phosphorothionates, and ethephon are mediated through other reactive moieties., Butyrylcholinesterase (BChE) is inhibited by the plant growth regulator (2-chloroethyl)phosphonic acid (ethephon) as observed 25 years ago both in vitro and in vivo in rats and mice and more recently in subchronic studies at low doses with human subjects. The proposed mechanism is phosphorylation of the BChE active site at S198 by ethephon dianion. The present study tests this hypothesis directly using [(33)P]ethephon and recombinant BChE (rBChE) with single amino acid substitutions and further evaluates if BChE is the most sensitive esterase target in vitro and with mice in vivo. [(33)P]Ethephon labels purified rBChE but not enzymatically inactive diethylphosphoryl-rBChE (derivatized at S198 by preincubation with chlorpyrifos oxon) or several other esterases and proteins. Amino acid substitutions that greatly reduce rBChE sensitivity to ethephon are G117H and G117K in the oxyanion hole (which may interfere with hydrogen bonding between glycine-N-H and ethephon dianion) and A328F, A328W, and A328Y (perhaps by impeding access to the active site gorge). Other substitutions that do not affect sensitivity are D70N, D70K, D70G, and E197Q which are not directly involved in the catalytic triad. The effect of pH and buffer composition on inhibition supports the hypothesis that ethephon dianion is the actual phosphorylating agent without activation by divalent cations. Human plasma BChE in vitro and mouse plasma BChE in vitro and in vivo are more sensitive to ethephon than any other esterases detected by butyrylthiocholine or 1-naphthyl acetate hydrolysis in native-PAGE. All mouse liver esterases observed are less sensitive than plasma BChE to ethephon in vitro and in vivo. More than a dozen other esterases examined are 10-100-fold less sensitive than BChE to ethephon. Thus, BChE inhibition continues to be the most sensitive marker of ethephon exposure. | |

| Record name | ETHEPHON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from benzene, White waxy solid, White crystalline powder | |

CAS No. |

16672-87-0 | |

| Record name | Ethephon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16672-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethephon [ANSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016672870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cloroethylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroethylphosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHEPHON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XU5R5VQ87S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHEPHON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

74-75 °C | |

| Record name | ETHEPHON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ethephon exert its effects on plants?

A1: this compound, when applied to plants, penetrates into plant tissues and decomposes into ethylene in the presence of slightly alkaline pH conditions [, , , ]. Ethylene, being a natural plant hormone, then binds to specific receptors and initiates a cascade of signaling events, ultimately leading to various physiological responses such as fruit ripening, leaf abscission, flowering induction, and changes in plant architecture [, , , , , , , , ].

Q2: Does the effectiveness of this compound vary with plant species or cultivar?

A2: Yes, the response to this compound can vary significantly among different plant species and even cultivars within a species. Research has shown varying levels of effectiveness and responses to this compound across different cultivars of apples, blueberries, beans, and tomatoes [, , , , , , , , ]. Factors contributing to these differences include variations in ethylene sensitivity, this compound uptake and metabolism, and the specific physiological process being targeted [, , ].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C2H6ClO3P, and its molecular weight is 144.49 g/mol.

Q4: Does this compound affect the quality of fruits during storage?

A7: this compound treatment can influence the postharvest quality of fruits. Research on apples, kiwifruit, and tomatoes suggests that while this compound accelerates ripening and enhances color development, it can also lead to increased softening, susceptibility to decay, and water loss during storage [, , , , ].

Q5: What are the main applications of this compound in agriculture?

A5: this compound finds widespread use in agriculture for various purposes, including:

- Fruit ripening: It accelerates and synchronizes ripening in tomatoes, bananas, mangoes, and kiwifruit [, , , , ].

- Fruit loosening: It promotes fruit abscission, facilitating mechanical harvesting in citrus, cherries, and olives [, , , ].

- Flowering control: It can induce or delay flowering in specific crops, including pineapples and blueberries [, ].

- Growth regulation: It modifies plant architecture, promoting shorter and sturdier plants in wheat and corn, potentially increasing lodging resistance [, , ].

- Sex expression: It can influence sex expression in cucurbits, promoting female flower development [].

Q6: What are the potential substitutes for this compound in agriculture?

A6: Researchers are continually exploring alternatives to this compound, aiming for more environmentally friendly options:

- Natural plant extracts: Gliricidia sepium leaves have shown potential as a natural ripening agent for bananas [].

- Other plant growth regulators: Methyl jasmonate and coronatine are being investigated as potential alternatives for fruit loosening and abscission [, ].

- Mechanical and cultural practices: Pruning techniques and optimized irrigation strategies can influence flowering time and fruit quality, potentially reducing the reliance on this compound [, , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.